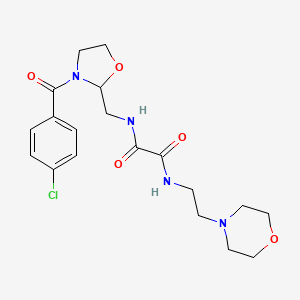
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C19H25ClN4O5 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is C19H25ClN4O5, with a molecular weight of approximately 424.9 g/mol . The structure includes:
- Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.
- Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Morpholinoethyl Group : May contribute to the compound's pharmacokinetic properties.
The primary mechanism of action of this compound involves its interaction with bacterial ribosomes, specifically targeting the 50S subunit. This interaction inhibits protein synthesis, making it effective against various bacterial strains, including those resistant to traditional antibiotics .
Biological Activity
Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its biological activity compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core with varied substituents | Broad-spectrum antibiotic |
| Tedizolid | Similar core with additional modifications | Effective against resistant bacteria |
| This compound | Contains a chlorobenzoyl and morpholino group | Potential antibacterial properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
- Structure-Activity Relationship (SAR) : Modifications in the oxazolidinone structure significantly influenced the compound's potency. For example, variations in the substituents on the benzoyl group were found to enhance or diminish antibacterial activity .
- In Vivo Studies : Animal model studies indicated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic use in treating resistant infections .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps:
- Preparation of Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with chlorobenzoyl chloride under basic conditions.
- Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative, which is synthesized from oxalyl chloride and morpholinoethylamine.
Optimization strategies include using high-throughput screening to identify optimal solvents and catalysts, enhancing yield and purity during synthesis .
属性
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O5/c20-15-3-1-14(2-4-15)19(27)24-9-12-29-16(24)13-22-18(26)17(25)21-5-6-23-7-10-28-11-8-23/h1-4,16H,5-13H2,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKEWKKERYSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














